Lucigenin
Overview
Description
Lucigenin is an aromatic compound used in areas which include chemiluminescence . Its chemical name is bis-N-methylacridinium nitrate . It exhibits a bluish-green fluorescence . It is used as a probe for superoxide anion in biology, for its chemiluminescent properties .
Synthesis Analysis
Lucigenin may be prepared from acridone . There’s also a route from toluene . The lucigenin assay is a popular tool to study their transport of chloride and other anions in liposomes . It relies on the quenching of the fluorescence of encapsulated lucigenin by anions, which can be monitored by fluorescence spectroscopy .
Molecular Structure Analysis
Lucigenin has a molecular formula of C28H22N4O6 . Its average mass is 510.497 Da and its monoisotopic mass is 510.153931 Da .
Chemical Reactions Analysis
The lucigenin assay is commonly used to study the exchange of chloride with another anion via an antiport mechanism . For this reason, NaNO3 or other salts are encapsulated together with lucigenin . The lucigenin–allantoin system demonstrated chemiluminescence emission intensity 17 times higher than that of the classic lucigenin–hydrogen peroxide system .
Physical And Chemical Properties Analysis
Lucigenin has a molar mass of 510.506 g·mol−1 . It is used as a probe for superoxide anion in biology, for its chemiluminescent properties .
Scientific Research Applications
Detection of Superoxide Anion Radical Production : Lucigenin is extensively used as a chemiluminescent detector for superoxide anion radical (O·̄2) production in biological systems. Its effectiveness in detecting O·̄2 production by enzymatic and cellular sources has been validated, despite concerns about its ability to undergo redox cycling in certain systems (Li et al., 1998).
Monitoring Vascular Superoxide and Basal Vascular Nitric Oxide Production : Lucigenin, at reduced concentrations, is used to quantify O·̄2 production in vascular tissue. It's also employed as an indirect probe to estimate basal vascular NO release, demonstrating its dual functionality in vascular research (Skatchkov et al., 1999).
Role in Mediating Superoxide Anion Production : Research indicates that Lucigenin can mediate O2- production in systems like glucose plus glucose oxidase, where ordinarily there is no O2- production. This property is important in the context of assays for superoxide dismutase activity (Liochev & Fridovich, 1997).
Binding with DNA : Spectroscopic methods have revealed that lucigenin can intercalate into the helix of DNA. This property is significant for DNA-targeted drug design and for understanding the interaction of lucigenin with genetic material (Wu et al., 2002).
Cytochrome C Reduction : Studies have shown that lucigenin can enhance the rate of cytochrome c reduction, which is a critical reaction in cellular respiration and redox biology. This makes lucigenin an important probe in biochemical research related to these pathways (Afanas’ev et al., 1999).
Chemiluminescent Detection of Oxidants in Vascular Tissue : Lucigenin-amplified chemiluminescence has been employed to assess superoxide formation in vascular tissues, making it valuable in cardiovascular research and understanding oxidative stress mechanisms (Tarpey et al., 1999).
Chemiluminescent Assay of Enzymatic Activity : Lucigenin is used in chemiluminescent assays for high-sensitive enzymatic activity, such as in the detection of alkaline phosphatase. This application is important for enzyme immunoassays and high-sensitivity detection methods (Sasamoto et al., 1995).
Electrogenerated Chemiluminescence Studies : Research on the electrogenerated chemiluminescence of lucigenin in aqueous alkaline solutions has been conducted to understand its behavior in electrochemical systems, which is important for analytical chemistry (Haapakka & Kankare, 1981).
Safety And Hazards
Future Directions
Lucigenin is a well-known, commercially available chemiluminescence luminophore that has been wildly adopted to detect reactive oxygen species . Furthermore, it can emit bright fluorescence light at low concentrations, which means that it can be used as a good indicator of fluorescence calibration . This module offers new opportunities for reliable, cost-effective, and easy-to-use fluorescence-signal detection, especially in resource-constrained fluorescence detection applications .
properties
IUPAC Name |
10-methyl-9-(10-methylacridin-10-ium-9-yl)acridin-10-ium;dinitrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2.2NO3/c1-29-23-15-7-3-11-19(23)27(20-12-4-8-16-24(20)29)28-21-13-5-9-17-25(21)30(2)26-18-10-6-14-22(26)28;2*2-1(3)4/h3-18H,1-2H3;;/q+2;2*-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJDBYZZKAZQNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C4=C5C=CC=CC5=[N+](C6=CC=CC=C64)C.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50177736 | |
Record name | 10,10'-dimethyl-9,9'-biacridinium nitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50177736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lucigenin | |
CAS RN |
2315-97-1 | |
Record name | 10,10'-dimethyl-9,9'-biacridinium nitrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002315971 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10,10'-dimethyl-9,9'-biacridinium nitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50177736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-dimethyl-9,9'-bisacridinium nitrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.295 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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